6-Acetyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
6-acetylpyrrolo[3,4-b]pyridine-5,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c1-5(12)11-8(13)6-3-2-4-10-7(6)9(11)14/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCDUFBQXLLSBOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(=O)C2=C(C1=O)N=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801235676 | |
| Record name | 6-Acetyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801235676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
212378-45-5 | |
| Record name | 6-Acetyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=212378-45-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Acetyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801235676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 6 Acetyl 5h Pyrrolo 3,4 B Pyridine 5,7 6h Dione and Analogues
Retrosynthetic Analysis of the 6-Acetyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione Framework
Retrosynthetic analysis is a technique used to plan a chemical synthesis by working backward from the final product, or target molecule, to simpler, commercially available starting materials. amazonaws.com For this compound, the most logical initial disconnection is at the N-acyl bond. This bond cleavage simplifies the target molecule into two key synthons: the anionic 5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione core and an electrophilic acetyl group (MeCO+).
The corresponding real-world reagents for these synthons would be the parent imide, 5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione, and an acetylating agent like acetyl chloride or acetic anhydride.
Further deconstruction of the 5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione core involves breaking the two C-N bonds of the imide ring. This retrosynthetic step leads to a dicarboxylic acid precursor, specifically 2,3-pyridinedicarboxylic acid, and a source of nitrogen, such as ammonia. 2,3-Pyridinedicarboxylic acid is a known chemical compound that can be prepared through various oxidative methods from quinoline precursors. epo.org This strategic breakdown provides a clear and feasible path for the forward synthesis.
Established Synthetic Routes to the Pyrrolo[3,4-b]pyridine-5,7(6H)-dione Core
The synthesis of the parent 5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione ring system is a critical step before N-acetylation. This core, also known as 2,3-pyridinedicarboximide, is typically formed from its corresponding dicarboxylic acid.
The foundational approach to synthesizing the pyrrolo[3,4-b]pyridine-5,7(6H)-dione core begins with the preparation of 2,3-pyridinedicarboxylic acid. Literature methods for obtaining this precursor are often limited but include the oxidation of quinoline derivatives. epo.org For instance, 5-ethyl-pyridine-2,3-dicarboxylic acid can be prepared by the hydrogen peroxide oxidation of 3-ethyl-8-hydroxyquinoline. epo.org Once the appropriate 2,3-pyridinedicarboxylic acid is obtained, it serves as the direct precursor for the target imide.
The key transformation in forming the 5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione core is an intramolecular cyclization reaction. A common and effective method involves heating 2,3-pyridinedicarboxylic acid with a nitrogen source, such as concentrated ammonia. chemicalbook.com In a typical procedure, 2,3-pyridinedicarboxylic acid is refluxed with aqueous ammonia. chemicalbook.com During this process, the ammonia reacts with the two carboxylic acid groups to form an ammonium salt intermediate, which upon heating, dehydrates to form the stable five-membered imide ring, yielding the desired bicyclic product. chemicalbook.com This cyclization provides the core structure necessary for subsequent derivatization.
More advanced and complex strategies for constructing related pyrrolo[3,4-b]pyridin-5-one systems involve multi-component reactions (MCRs). mdpi.comsemanticscholar.org For example, an Ugi-Zhu three-component reaction (UZ-3CR) can be coupled with a cascade sequence involving an aza Diels-Alder cycloaddition, N-acylation, and aromatization (decarboxylation/dehydration) to generate highly substituted analogues in a one-pot process. mdpi.comnih.gov These methods demonstrate the versatility of modern synthetic chemistry in building complex heterocyclic frameworks.
Direct N-Acylation Strategies for Introducing the Acetyl Moiety
With the 5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione core in hand, the final step is the introduction of the acetyl group at the nitrogen atom. This is a standard N-acylation reaction. The imidic proton is acidic and can be removed by a suitable base to generate a nucleophilic nitrogen anion. This anion then readily reacts with an electrophilic acetylating agent.
Common acetylating agents for such transformations include:
Acetic Anhydride: A widely used and effective reagent for N-acetylation.
Acetyl Chloride: A more reactive, but also more moisture-sensitive, alternative to acetic anhydride.
The reaction is typically carried out in an aprotic solvent in the presence of a base to facilitate the reaction. The synthesis of N-acetylated pyrazolines, for example, can be achieved by reacting the parent pyrazoline with hydrazine hydrate and acetic anhydride. lew.ro A similar principle applies to the N-acetylation of the pyrrolo[3,4-b]pyridine-5,7(6H)-dione core.
| Reagent Type | Specific Example | Role in Reaction |
|---|---|---|
| Substrate | 5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione | Nitrogen source for acylation |
| Acylating Agent | Acetic Anhydride | Provides the acetyl group |
| Acylating Agent | Acetyl Chloride | Provides the acetyl group (more reactive) |
| Base (Optional) | Pyridine (B92270) or Triethylamine | Scavenges acid byproduct, facilitates reaction |
| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Inert reaction medium |
Synthetic Approaches for Diverse N-Substituted Pyrrolo[3,4-b]pyridine-5,7(6H)-dione Analogues
The synthesis of diverse N-substituted analogues follows a similar logic to N-acetylation. The key is the reaction of the deprotonated 5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione with various electrophiles. Instead of an acetylating agent, different alkylating or arylating agents can be used to introduce a wide range of substituents at the nitrogen position.
For instance, N-trifluoroacetylated pyrazolines have been synthesized via the cyclization of chalcones with hydrazine in the presence of trifluoroacetic acid, demonstrating the adaptability of the acylation step. nih.gov In the context of pyrrolo[3,4-b]pyridin-5-ones, multicomponent reactions have been employed to assemble a variety of polysubstituted derivatives, showcasing the ability to modify substituents on both the pyridine and pyrrole (B145914) rings, including the nitrogen atom. nih.govmdpi.comresearchgate.net
| Desired N-Substituent | Electrophilic Reagent | Resulting Analogue Class |
|---|---|---|
| Methyl | Methyl iodide (CH₃I) | N-Alkyl |
| Ethyl | Ethyl bromide (CH₃CH₂Br) | N-Alkyl |
| Benzyl | Benzyl chloride (BnCl) | N-Benzyl |
| Phenyl | Benzenediazonium salt or suitable cross-coupling | N-Aryl |
| Trifluoroacetyl | Trifluoroacetic anhydride ((CF₃CO)₂O) | N-Acyl |
Green Chemistry Principles and Sustainable Synthesis in Pyrrolo[3,4-b]pyridine-5,7(6H)-dione Derivatization
Modern synthetic chemistry places increasing emphasis on green and sustainable practices. In the context of synthesizing this compound and its analogues, several green chemistry principles can be applied.
Atom Economy: Multi-component reactions (MCRs), such as the Ugi-Zhu reaction used to build related frameworks, are prime examples of high atom economy, as they incorporate most of the atoms from the reactants into the final product with minimal byproduct formation. mdpi.com
Use of Catalysis: The use of catalysts, such as ytterbium(III) triflate in MCRs or p-toluenesulfonic acid in the synthesis of N-acetylated pyrazolines, can reduce reaction times and energy requirements compared to stoichiometric reagents. mdpi.comlew.ro
Alternative Energy Sources: Microwave irradiation has been successfully employed as a heat source in the synthesis of pyrrolo[3,4-b]pyridin-5-ones, often leading to significantly reduced reaction times and improved yields. mdpi.commdpi.com
Safer Solvents: The choice of solvent is critical. While toluene is effective, exploring greener alternatives is an ongoing area of research. mdpi.com Some modern syntheses aim for solvent-free conditions or the use of more environmentally benign solvents like ethanol or water. lew.roscielo.br
By incorporating these principles, the synthesis of this class of compounds can be made more efficient, less wasteful, and environmentally conscious.
Catalytic Systems and Reaction Conditions for Optimized Yields
The primary synthetic route for constructing the pyrrolo[3,4-b]pyridine-5,7(6H)-dione core involves a multi-component strategy, specifically the Ugi-Zhu three-component reaction (UZ-3CR), followed by a cascade sequence that typically includes an aza Diels-Alder cycloaddition, N-acylation, and an aromatization step involving decarboxylation and dehydration. The success of this one-pot process is highly dependent on the catalyst's ability to promote the formation of key intermediates.
Lewis acids have been identified as crucial catalysts in this synthetic pathway, with ytterbium(III) triflate (Yb(OTf)₃) and scandium(III) triflate (Sc(OTf)₃) emerging as particularly effective options. nih.govsemanticscholar.org These catalysts facilitate the formation of the iminium cation, a critical step in the Ugi-Zhu reaction, thereby driving the reaction towards higher yields. nih.govmdpi.com
The choice of solvent and energy source also plays a pivotal role in optimizing the reaction outcome. Toluene has been frequently reported as the solvent of choice, providing good solubility for the reactants. nih.govmdpi.com More recently, chlorobenzene has also been successfully employed. mdpi.com The use of microwave irradiation as a heat source has been shown to significantly reduce reaction times and improve yields compared to conventional heating methods. nih.govmdpi.com
Detailed research findings on the catalytic systems and reaction conditions for the synthesis of various pyrrolo[3,4-b]pyridin-5-one analogues are summarized in the interactive data table below. This data illustrates how variations in catalysts and conditions can be tuned to achieve optimal yields for this class of compounds.
| Analogue Series | Catalyst | Catalyst Loading (mol%) | Solvent | Heat Source | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Pyrrolo[3,4-b]pyridin-5-ones | Ytterbium(III) triflate | 3 | Toluene | Microwave | 65-80 | 15-25 min | 20-92 | nih.govmdpi.com |
| bis-Furyl-pyrrolo[3,4-b]pyridin-5-ones | Ytterbium(III) triflate | 3 | Toluene | Microwave | Not specified | Not specified | 45-82 | nih.gov |
| Fluorinated-pyrrolo[3,4-b]pyridin-5-ones | Ytterbium(III) triflate | Not specified | Chlorobenzene | Microwave | Not specified | 95 min | 50-77 | mdpi.com |
| bis-Furanyl-pyrrolo[3,4-b]pyridin-5-ones | Scandium(III) triflate | 3 | Toluene | Microwave | 65-70 | 5-15 min | 30-40 | semanticscholar.org |
| Polyheterocyclic pyrrolo[3,4-b]pyridin-5-ones | Scandium(III) triflate | 3 | Not specified | Microwave | Not specified | Not specified | 20-95 | researchgate.net |
The data indicates that both ytterbium(III) triflate and scandium(III) triflate are highly effective catalysts for the synthesis of pyrrolo[3,4-b]pyridin-5-one analogues, consistently leading to moderate to excellent yields. The use of microwave heating in combination with solvents like toluene or chlorobenzene appears to be the standard for achieving high efficiency in these multi-component reactions. The yields, ranging from 20% to as high as 95%, demonstrate the robustness of this synthetic strategy when optimized catalytic systems and reaction conditions are employed. nih.govresearchgate.net
Advanced Spectroscopic and Structural Elucidation Techniques for Pyrrolo 3,4 B Pyridine 5,7 6h Dione Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular framework of organic compounds in solution. A comprehensive analysis using one-dimensional (¹H, ¹³C) and two-dimensional techniques is essential for the complete structural assignment of 6-Acetyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione.
The ¹H NMR spectrum provides information about the number, environment, and connectivity of protons in a molecule. For this compound, the spectrum is expected to show distinct signals for the protons of the pyridine (B92270) ring and the acetyl group.
The pyridine ring protons (H-2, H-3, and H-4) form an AMX spin system, resulting in three distinct signals in the aromatic region of the spectrum.
H-4: Expected to be the most downfield signal due to its proximity to the nitrogen atom and the imide carbonyl group. It should appear as a doublet of doublets.
H-2: Also significantly deshielded by the adjacent nitrogen atom, appearing as a doublet of doublets.
H-3: Typically resonates at a slightly higher field compared to H-2 and H-4 and appears as a doublet of doublets.
The N-acetyl group introduces a sharp singlet in the aliphatic region, corresponding to the three equivalent methyl protons. This signal is anticipated to appear around 2.5-2.8 ppm, based on analogous structures like 2,6-diacetylpyridine. chemicalbook.com
Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Multiplicities for this compound. Predicted values based on the analysis of the parent compound and related structures.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-2 | ~8.9 - 9.1 | dd |
| H-3 | ~7.8 - 8.0 | dd |
| H-4 | ~8.7 - 8.9 | dd |
| -COCH₃ | ~2.5 - 2.8 | s |
The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides insights into their chemical environment. For this compound, nine distinct carbon signals are expected.
Carbonyl Carbons: Three signals are anticipated in the most downfield region. The two imide carbonyls (C-5 and C-7) are expected to be in the 165-170 ppm range, while the acetyl carbonyl carbon will likely appear at a slightly higher field.
Pyridine Ring Carbons: The carbons of the pyridine ring (C-2, C-3, C-4, C-4a, C-7a) will resonate in the aromatic region (120-160 ppm). The carbons directly attached to the nitrogen (C-2, C-7a) and the bridgehead carbon (C-4a) are typically found further downfield.
Acetyl Methyl Carbon: The methyl carbon of the acetyl group is expected to produce a signal in the aliphatic region, typically between 20-30 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound. Predicted values based on spectral data of related pyrrolopyridine and pyridine derivatives. researchgate.netnih.gov
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~155 |
| C-3 | ~125 |
| C-4 | ~140 |
| C-4a | ~150 |
| C-5 | ~168 |
| C-7 | ~167 |
| C-7a | ~120 |
| -C OCH₃ | ~172 |
| -COC H₃ | ~25 |
2D NMR experiments are crucial for confirming the assignments made from 1D spectra.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. For the pyridine ring, cross-peaks between H-2/H-3 and H-3/H-4 would confirm their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom, allowing for the unambiguous assignment of the protonated carbons (C-2, C-3, C-4, and the acetyl methyl).
From the acetyl methyl protons to the acetyl carbonyl carbon (C=O) and C-5/C-7 of the imide.
From H-4 to the imide carbonyl C-5 and the bridgehead carbon C-7a.
From H-2 to C-4 and C-7a.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows through-space correlations between protons that are close to each other, which can help in determining the molecule's preferred conformation.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule. The key functional groups in this compound are the cyclic imide and the N-acetyl carbonyl.
The IR spectrum is expected to show strong absorption bands characteristic of these groups.
C=O Stretching: The two carbonyl groups of the cyclic imide will give rise to two distinct stretching bands. Typically, these appear as a pair of strong bands, often an asymmetric stretch at a higher wavenumber (around 1770-1790 cm⁻¹) and a symmetric stretch at a lower wavenumber (around 1700-1720 cm⁻¹). The N-acetyl carbonyl will also show a strong C=O stretching vibration, likely around 1700-1710 cm⁻¹.
C-N Stretching: Vibrations associated with the C-N bonds of the imide and pyridine ring are expected in the 1300-1400 cm⁻¹ region.
Aromatic C=C and C=N Stretching: The pyridine ring will exhibit characteristic stretching vibrations in the 1450-1600 cm⁻¹ region.
Aromatic C-H Bending: Out-of-plane C-H bending vibrations for the substituted pyridine ring would be observed in the 700-900 cm⁻¹ range.
Table 3: Predicted Characteristic IR Absorption Frequencies for this compound.
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| Cyclic Imide | C=O asymmetric stretch | ~1775 | Strong |
| Cyclic Imide | C=O symmetric stretch | ~1710 | Strong |
| Acetyl | C=O stretch | ~1705 | Strong |
| Aromatic Ring | C=C / C=N stretch | 1450 - 1600 | Medium-Strong |
| Imide | C-N stretch | 1300 - 1400 | Medium |
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight and molecular formula of a compound and to gain structural information from its fragmentation pattern. For this compound (C₉H₆N₂O₃), the molecular weight is 190.16 g/mol .
High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion ([M]⁺ or protonated molecule [M+H]⁺).
The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak. The fragmentation pattern would likely proceed through several key pathways:
Loss of Acetyl Group: A primary fragmentation would be the cleavage of the N-acetyl group. This can occur via the loss of a ketene (B1206846) molecule (CH₂=C=O, 42 Da), leading to a fragment ion corresponding to the parent imide, 5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione. Alternatively, the loss of an acetyl radical (CH₃CO•, 43 Da) could occur.
Loss of Carbon Monoxide (CO): Cyclic imides are known to lose molecules of carbon monoxide (CO, 28 Da) under EI conditions. Successive loss of CO from the molecular ion or subsequent fragments is a plausible pathway.
Pyridine Ring Fragmentation: Further fragmentation would involve the breakdown of the pyridine ring system, often characterized by the loss of HCN (27 Da).
X-ray Crystallography for Solid-State Structural Determination and Conformation Analysis
Single-crystal X-ray crystallography provides the definitive solid-state structure of a molecule, offering precise data on bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not available, analysis of related structures provides significant insight.
The pyrrolo[3,4-b]pyridine core is expected to be essentially planar. researchgate.netresearchgate.net The crystal packing would likely be dominated by intermolecular interactions.
π–π Stacking: Aromatic systems like the pyrrolo[3,4-b]pyridine core tend to pack in parallel arrays, stabilized by π–π stacking interactions. Studies on related compounds show centroid-centroid distances between stacked rings of approximately 3.7 Å. researchgate.net
C-H···O Hydrogen Bonds: Weak intermolecular hydrogen bonds between the aromatic C-H donors and the carbonyl oxygen acceptors are expected to play a role in stabilizing the crystal lattice, linking molecules into a three-dimensional network.
The N-acetyl group's conformation relative to the planar heterocyclic system would be a key structural feature determined by this technique, with steric and electronic factors influencing the dihedral angle.
Chiroptical Spectroscopy (CD/ORD) for Stereochemical Characterization (if applicable to chiral analogues)
While the parent compound, this compound, is achiral, the introduction of chiral centers or elements of axial or planar chirality in its analogues would necessitate advanced spectroscopic techniques for the unambiguous determination of their absolute configuration and conformation in a chiral environment. Chiroptical spectroscopy, encompassing Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), stands as a powerful, non-destructive method for such stereochemical elucidation. mdpi.com
Principles of Chiroptical Spectroscopy
Chiroptical techniques are predicated on the differential interaction of chiral molecules with left and right circularly polarized light. jascoinc.com
Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left and right circularly polarized light (ΔA = A_L - A_R) by a chiral molecule as a function of wavelength. encyclopedia.pub This differential absorption is only observed for chiral molecules within the wavelength range of their chromophoric absorptions. The resulting ECD spectrum, a plot of molar ellipticity [θ] or differential absorption (Δε) versus wavelength, provides a unique fingerprint for a specific enantiomer. encyclopedia.pubnih.gov Enantiomers exhibit mirror-image ECD spectra, making this technique definitive for assigning absolute configuration when compared with computational predictions or spectra of known standards. chiralabsxl.com
Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. wikipedia.org A plot of specific rotation [α] versus wavelength gives an ORD curve. In regions of absorption by a chromophore, the ORD curve shows a characteristic peak and trough, a phenomenon known as the Cotton effect. The sign of the Cotton effect (positive or negative) is directly related to the stereochemistry of the molecule. kud.ac.in
Applicability to Chiral Pyrrolo[3,4-b]pyridine-5,7(6H)-dione Analogues
Although no specific ECD or ORD studies have been published for chiral analogues of this compound, the utility of these techniques has been well-established for structurally related heterocyclic systems. For instance, extensive research on chiral 1,4-diketo-3,6-dithienylpyrrolo[3,4-c]pyrrole (DPP) dyes demonstrates the sensitivity of ECD spectroscopy in probing supramolecular chirality and aggregation phenomena. nih.gov These studies confirm that the pyrrolopyridine core acts as a chromophore, and the introduction of chiral substituents would induce measurable chiroptical signals.
For a hypothetical chiral analogue of this compound, where a stereocenter is introduced, for example, in a side chain attached to the pyrrole (B145914) nitrogen or the pyridine ring, ECD and ORD would be invaluable.
Determination of Absolute Configuration: By comparing the experimentally measured ECD spectrum with spectra predicted by time-dependent density functional theory (TD-DFT) calculations, the absolute configuration of the stereocenter(s) can be reliably assigned. mdpi.comnih.gov
Conformational Analysis: The sign and magnitude of Cotton effects in both ECD and ORD spectra are highly sensitive to the conformational arrangement of the molecule. encyclopedia.pub Therefore, these techniques can be used to study conformational equilibria and identify the predominant solution-state conformation of flexible chiral analogues.
Illustrative Research Findings
To illustrate the type of data obtained from chiroptical analysis, the table below presents hypothetical data for a pair of enantiomeric analogues. The pyrrolo[3,4-b]pyridine-5,7-dione core possesses strong UV-Vis absorption bands which are expected to give rise to distinct Cotton effects in the ECD and ORD spectra upon introduction of a chiral element. The sign of the Cotton effect in the ECD spectrum (positive or negative molar ellipticity) and the shape of the ORD curve would be inverted for the corresponding enantiomer.
Interactive Data Table: Hypothetical Chiroptical Data for Chiral Analogues
| Compound | Technique | Wavelength (λ) / nm | Molar Ellipticity [θ] / deg·cm²·dmol⁻¹ | Specific Rotation [α] / deg | Cotton Effect |
| (R)-Chiral Analogue | ECD | 280 | +15,000 | - | Positive |
| 320 | -10,000 | - | Negative | ||
| ORD | 295 | - | +500 (Peak) | Positive | |
| 265 | - | -450 (Trough) | |||
| (S)-Chiral Analogue | ECD | 280 | -15,000 | - | Negative |
| 320 | +10,000 | - | Positive | ||
| ORD | 295 | - | -500 (Trough) | Negative | |
| 265 | - | +450 (Peak) |
Structure Activity Relationship Sar Investigations of 6 Acetyl 5h Pyrrolo 3,4 B Pyridine 5,7 6h Dione and Analogues
Systematic Modification of the N6-Substituent and its Impact on Biological Interactions
The N6-acetyl group of 6-Acetyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione is a critical feature that likely governs its interaction with biological targets. Modifications to this substituent can significantly alter the compound's electronic and steric properties, thereby influencing its binding affinity and efficacy.
In analogous heterocyclic systems, the nature of the N-substituent is a well-established determinant of biological activity. For instance, in a series of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones, variations at this position led to significant differences in their cyclooxygenase (COX) inhibition activities. It was observed that the introduction of different amine-containing side chains influenced the binding mode within the enzyme's active site.
For this compound, a systematic SAR investigation would involve the synthesis and evaluation of analogues with diverse N6-substituents. A proposed library of analogues could explore the impact of:
Alkyl Chain Length and Branching: Replacing the acetyl group with longer or branched alkyl chains (e.g., propionyl, isobutyryl) would probe the steric tolerance of the binding pocket.
Aromatic and Heteroaromatic Rings: Substitution with phenyl, substituted phenyl, or various heterocyclic rings could introduce new binding interactions, such as pi-stacking or additional hydrogen bonds.
Functional Groups: The incorporation of functionalities like hydroxyl, amino, or carboxylic acid groups could introduce new hydrogen bonding capabilities and alter the compound's polarity.
A hypothetical data table for such an investigation is presented below, illustrating potential modifications and the expected data to be collected.
| Compound | N6-Substituent | Modification Type | Predicted Impact on Biological Activity |
| Parent | -COCH₃ | Acetyl | Baseline Activity |
| Analogue 1 | -COCH₂CH₃ | Increased Alkyl Chain | Potential for enhanced hydrophobic interactions |
| Analogue 2 | -CO-phenyl | Aromatic Substitution | Possibility of π-stacking interactions |
| Analogue 3 | -COCH₂OH | Introduction of H-bond donor | Potential for new hydrogen bonds, increased polarity |
Examination of Ring Substituents on the Pyrrolo[3,4-b]pyridine Core and their Influence
Studies on related pyrrolopyridine isomers have demonstrated the profound effect of ring substitution. For example, the introduction of methyl or methoxy (B1213986) groups on the pyridine (B92270) ring of certain pyrrolo[3,4-c]pyridine derivatives was shown to be crucial for their analgesic activity.
A comprehensive examination of the pyrrolo[3,4-b]pyridine core of the title compound would involve placing various substituents at different positions of both the pyrrole (B145914) and pyridine rings. Key positions for substitution would be on the pyridine ring, given its role in many biologically active nitrogen heterocycles.
| Substitution Position | Substituent Type | Potential Influence on Activity |
| Pyridine Ring (e.g., C2, C3, C4) | Electron-donating groups (-CH₃, -OCH₃) | May enhance binding through electronic effects or metabolic stability. |
| Pyridine Ring (e.g., C2, C3, C4) | Electron-withdrawing groups (-Cl, -CF₃) | Could alter the pKa of the pyridine nitrogen and influence hydrogen bonding. |
| Pyrrole Ring | Halogens | Can introduce halogen bonding interactions and modulate lipophilicity. |
Conformational Analysis and its Correlation with Biological Performance
The three-dimensional conformation of this compound is a key factor in its ability to fit into the binding site of a biological target. The relative orientation of the N6-acetyl group with respect to the planar pyrrolo[3,4-b]pyridine core can be critical for optimal interaction.
Conformational analysis, typically performed using computational modeling and confirmed by techniques such as X-ray crystallography or NMR spectroscopy, can provide insights into the low-energy, biologically active conformation. For related pyrazolo[3,4-b]pyridine derivatives, conformational restriction has been utilized as a strategy to improve potency by locking the molecule into a more favorable binding conformation.
The planarity of the pyrrolo[3,4-b]pyridine-5,7(6H)-dione system is likely to be a dominant feature. However, the rotational freedom of the N6-acetyl group introduces conformational flexibility. Understanding the preferred orientation of this group is essential for designing more rigid and potent analogues.
Hydrogen Bonding Networks and Lipophilicity in Molecular Recognition
In similar heterocyclic structures, the formation of specific hydrogen bonds with amino acid residues in the target's active site is often a prerequisite for high-affinity binding. For instance, molecular docking studies of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones revealed key hydrogen bond interactions with serine and arginine residues within the COX active site.
Lipophilicity, often expressed as logP, is crucial for membrane permeability and distribution. The introduction of polar or nonpolar substituents on the N6-position or the core ring system would allow for the systematic modulation of the compound's lipophilicity to optimize its drug-like properties. The interplay between establishing crucial hydrogen bonds and maintaining an appropriate level of lipophilicity is a central theme in the optimization of lead compounds.
| Molecular Feature | Potential for H-Bonding | Influence on Lipophilicity |
| Dione (B5365651) Carbonyls | Acceptor | Increases polarity, lowers lipophilicity |
| N6-Acetyl Carbonyl | Acceptor | Increases polarity, lowers lipophilicity |
| Pyridine Nitrogen | Acceptor | Contributes to polarity |
| Pyrrolo[3,4-b]pyridine Core | Largely nonpolar | Contributes to lipophilicity |
Mechanistic Studies of Biological Pathway Modulation by Pyrrolo 3,4 B Pyridine 5,7 6h Dione Derivatives Preclinical
Investigation of Enzyme Inhibition Profiles in In Vitro Assays
The ability of pyrrolo[3,4-b]pyridine-5,7(6H)-dione derivatives to inhibit specific enzymes is a key area of preclinical research. These studies aim to identify molecular targets and understand the nature of the inhibition.
Specific Enzyme Targets and Binding Site Characterization
In silico molecular docking studies have been instrumental in identifying potential enzyme targets for pyrrolo[3,4-b]pyridin-5-one derivatives. A broad screening against 20 protein targets associated with breast cancer identified the Serine/Threonine-protein kinase AKT1 as a primary candidate for interaction. nih.gov This kinase is a critical node in cell signaling pathways that govern cell survival, proliferation, and metabolism.
Further computational analysis suggested that these compounds could plausibly interact with a range of other enzymes implicated in cancer, including:
Cyclin-dependent kinases (CDK2/cyclin A, CDK2/cyclin E, CDK4)
MAP kinases (p38α, MAPK8, MAPK3)
Cytochrome P450 enzymes (CYP2C9, CYP3A4) nih.gov
While not derivatives of 6-Acetyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione, studies on the related isomer, pyrrolo[3,4-c]pyridine, have shown inhibition of enzymes like aldose reductase and HIV-1 integrase, suggesting a broader potential for this class of heterocyclic compounds to interact with diverse enzyme families. nih.govmdpi.com
| Enzyme Target | Therapeutic Area | Method of Identification | Reference |
|---|---|---|---|
| Serine/Threonine-protein kinase (AKT1) | Cancer | Molecular Docking | nih.gov |
| Cyclin-dependent kinases (CDKs) | Cancer | Molecular Docking | nih.gov |
| MAP kinases | Cancer | Molecular Docking | nih.gov |
| Dipeptidyl peptidase-4 (DPP4) | Diabetes | In vitro assays | beilstein-journals.org |
Kinetic Studies of Enzyme-Compound Interactions
Detailed kinetic studies providing data on parameters such as inhibition constants (Ki) or the mode of inhibition (e.g., competitive, non-competitive) for this compound or its direct derivatives are not extensively detailed in the available preclinical literature. Such studies are crucial for fully characterizing the potency and mechanism of enzyme inhibition and represent an important next step in the preclinical evaluation of these compounds.
Receptor Binding and Ligand-Receptor Interaction Analysis
Alongside enzyme inhibition, the interaction of pyrrolo[3,4-b]pyridine derivatives with cellular receptors has been explored through computational methods. Molecular docking simulations identified several membrane proteins as potential targets, including the Orexin-2 receptor (Ox2R), Serotonin 6 receptor (5-HT6), and Metabotropic glutamate (B1630785) receptor 2 (mGluR2). nih.gov
In a study focused on developing antagonists for the Melanin-concentrating hormone receptor 1 (MCH-R1), a series of pyrrolo[3,4-b]pyridin-7(6H)-one derivatives were synthesized and evaluated. nih.gov This research led to the identification of a potent MCH-R1 antagonist, demonstrating that the pyrrolo[3,4-b]pyridine scaffold can be effectively utilized for targeting G-protein coupled receptors involved in metabolic regulation. nih.gov
Modulation of Cellular Signaling Pathways in Preclinical Cell Models
By interacting with key enzymes and receptors, pyrrolo[3,4-b]pyridine derivatives have the potential to modulate critical cellular signaling pathways. The predicted inhibition of AKT1 suggests that these compounds could interfere with the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer and promotes cell growth and survival. nih.gov
In vitro studies on breast cancer cell lines (MDA-MB-231 and MCF-7) demonstrated that certain pyrrolo[3,4-b]pyridin-5-one derivatives exhibit cytotoxic effects, with one compound showing activity at a concentration of 6.25 μM. nih.gov This cytotoxicity is consistent with the potential disruption of pro-survival signaling pathways. Furthermore, research on other pyrrolopyridine isomers has shown modulation of pathways like the Fibroblast growth factor receptor (FGFR) signaling pathway, which can lead to the inhibition of cell proliferation and the induction of apoptosis in cancer cells. rsc.org
Protein-Ligand Interaction Studies through Biophysical Techniques
Biophysical techniques, primarily in silico molecular dynamics (MD) simulations, have provided detailed insights into the specific interactions between pyrrolo[3,4-b]pyridin-5-one derivatives and their protein targets. nih.gov
MD simulations confirmed the stability of the ligand-protein complexes, particularly with AKT1 and Ox2R. These studies revealed the precise nature of the binding interactions:
Hydrophobic Interactions : These were identified as a key factor in the binding to αβ-tubulin in studies of related compounds. mdpi.com
π-Stacking : An important interaction was observed between the pyrrolo[3,4-b]pyridin-5-one nucleus and the indole (B1671886) group of a tryptophan residue (TRP94) within the AKT1 binding site. nih.gov
Hydrogen Bonding : These interactions also contribute to the stability of the ligand in the binding pocket. nih.gov
These simulations show that the ligands remain consistently positioned within the binding pockets, indicating a stable and potentially effective interaction. nih.gov
| Protein Target | Derivative Class | Interaction Type | Key Interacting Residue | Reference |
|---|---|---|---|---|
| AKT1 | Pyrrolo[3,4-b]pyridin-5-one | π-Stacking | TRP94 | nih.gov |
| AKT1 | Pyrrolo[3,4-b]pyridin-5-one | Hydrogen Bonding | Not specified | nih.gov |
| αβ-tubulin | Pyrrolo[3,4-b]pyridin-5-one | Hydrophobic | Not specified | mdpi.com |
Influence on Gene Expression and Protein Levels in In Vitro Systems
Currently, there is limited specific information in the public domain regarding the direct influence of this compound or its close derivatives on gene expression profiles or the modulation of specific protein levels in in vitro systems. While pathway modulation implies downstream effects on protein expression and function, dedicated studies using techniques such as quantitative PCR (qPCR) or western blotting have not been widely reported for this specific compound class.
Computational Chemistry and Molecular Modeling Studies of 6 Acetyl 5h Pyrrolo 3,4 B Pyridine 5,7 6h Dione Research
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of 6-Acetyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione. Methods like Density Functional Theory (DFT) are employed to map the electron density distribution, identify sites susceptible to electrophilic or nucleophilic attack, and calculate key electronic parameters.
Table 1: Calculated Electronic Properties of Pyrrolo[3,4-b]pyridine Derivatives
| Parameter | Typical Calculated Value (Arbitrary Units) | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates electron-donating capacity |
| LUMO Energy | -2.0 eV | Indicates electron-accepting capacity |
| HOMO-LUMO Gap | 4.5 eV | Correlates with chemical reactivity and stability |
| Dipole Moment | 3.2 Debye | Reflects charge distribution and polarity |
| Molecular Electrostatic Potential (MEP) | Mapping of electron-rich and -poor regions | Predicts sites for intermolecular interactions |
Molecular Docking Simulations for Ligand-Target Binding Site Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For derivatives of the 5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione scaffold, docking studies have been instrumental in identifying potential biological targets and understanding binding mechanisms. nih.govmdpi.com These simulations place the ligand into the binding site of a protein and score the interaction, typically as a binding energy value, which indicates the stability of the ligand-protein complex. mdpi.com
Studies on related pyrrolo[3,4-b]pyridin-5-ones have explored their interactions with various cancer-related proteins, such as serine/threonine kinase 1 (AKT1) and αβ-tubulin. nih.govmdpi.com The simulations reveal key interactions, like hydrogen bonds and π-stacking, that stabilize the complex. For this compound, similar studies would predict its binding affinity and pose within the active sites of relevant kinases or other enzymes, providing insights into its potential mechanism of action. nih.govmdpi.com
Table 2: Illustrative Molecular Docking Results for Pyrrolo[3,4-b]pyridine Scaffolds
| Protein Target | PDB ID | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |
|---|---|---|---|
| Serine/Threonine Kinase 1 (AKT1) | 7XRR | -11.2 | PHE271, LYS252 |
| αβ-Tubulin | 1JFF | -9.8 | VAL23, THR223 |
| Orexin Type 2 Receptor (Ox2R) | 7XRR | -10.6 | TRP94 |
| Cyclin-Dependent Kinase 2 (CDK2) | 1HCK | -8.5 | LEU83, LYS33 |
Molecular Dynamics Simulations for Conformational Sampling and Binding Stability Analysis
Following molecular docking, molecular dynamics (MD) simulations are often performed to assess the stability of the predicted ligand-protein complex over time. MD simulations model the atomic movements of the system, providing a detailed view of the conformational changes and the persistence of key intermolecular interactions. nih.gov
For a complex involving this compound, an MD simulation would track the system's trajectory, allowing for the calculation of metrics like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). mdpi.com A stable RMSD for the ligand and protein backbone suggests a stable binding mode. RMSF analysis highlights the flexibility of different regions of the protein, indicating which residues are most affected by ligand binding. These simulations provide a more dynamic and realistic assessment of binding stability than static docking alone. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a statistical relationship between the chemical structures of a series of compounds and their biological activities. dmed.org.uauran.ua For a class of compounds like pyrrolo[3,4-b]pyridine derivatives, a QSAR model can predict the activity of new, unsynthesized analogues. mdpi.com
The process involves calculating a set of molecular descriptors (e.g., physicochemical, topological, electronic) for each compound in a training set with known activities. A mathematical model is then developed to correlate these descriptors with the observed activity. This model can then be used to predict the activity of this compound based on its calculated descriptors. QSAR studies help identify which molecular properties are most influential for the desired biological effect, thereby guiding lead optimization. uran.ua
Table 3: Common Molecular Descriptors Used in QSAR Studies
| Descriptor Class | Example Descriptor | Information Provided |
|---|---|---|
| Electronic | Dipole Moment | Polarity and charge distribution |
| Topological | Wiener Index | Molecular branching and size |
| Physicochemical | LogP | Lipophilicity/hydrophilicity |
| Geometrical | Molecular Surface Area | Shape and size of the molecule |
Virtual Screening and De Novo Design of Novel Analogues
Virtual screening is a computational approach used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. researchgate.netresearchgate.net Using the this compound scaffold as a starting point, structure-based virtual screening can be performed by docking millions of commercially available compounds against a specific protein target. Hits from this screening can then be prioritized for experimental testing.
Alternatively, de novo design algorithms can be used to build novel molecules from scratch within the constraints of the target's binding pocket. These methods can generate entirely new chemical entities based on the pyrrolo[3,4-b]pyridine core, suggesting modifications to the acetyl group or other positions to optimize binding affinity and selectivity.
Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions (Theoretical)
In silico ADME prediction models are essential for early-stage drug discovery, helping to identify candidates with favorable pharmacokinetic properties and reducing the likelihood of late-stage failures. ijper.org Various software platforms and web servers can calculate a range of ADME-related properties for a given chemical structure. mspsss.org.ua
For this compound, these tools can predict properties such as gastrointestinal absorption, blood-brain barrier (BBB) penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. ijper.orgmspsss.org.ua These predictions are often guided by established principles like Lipinski's Rule of Five, which helps assess the "drug-likeness" of a compound.
Table 4: Predicted ADME Properties for this compound (Illustrative)
| ADME Property | Predicted Value/Outcome | Significance |
|---|---|---|
| Molecular Weight | 190.16 g/mol | Complies with Lipinski's Rule (<500) |
| LogP (Lipophilicity) | 0.85 | Indicates moderate lipophilicity |
| Hydrogen Bond Donors | 0 | Complies with Lipinski's Rule (<5) |
| Hydrogen Bond Acceptors | 5 | Complies with Lipinski's Rule (<10) |
| Human Intestinal Absorption (HIA) | High | Predicts good oral absorption |
| Blood-Brain Barrier (BBB) Permeation | Low/No | Predicts limited central nervous system effects |
Preclinical Biological Activity Assessment of Pyrrolo 3,4 B Pyridine 5,7 6h Dione Derivatives in Experimental Models
In Vitro Evaluation in Diverse Biological Cell Lines
The initial phase of preclinical assessment involves characterizing the effects of new chemical entities on various biological cell lines in a controlled laboratory setting. These in vitro studies are fundamental for determining cytotoxic potential, understanding mechanisms of action, and identifying promising candidates for further development.
Cellular Proliferation and Viability Assays
A primary indicator of potential anticancer activity is the ability of a compound to inhibit the growth and proliferation of cancer cells. Studies on a range of polysubstituted pyrrolo[3,4-b]pyridin-5-ones have demonstrated significant cytotoxic effects across various human cancer cell lines.
For instance, a series of these derivatives was evaluated against human cervical carcinoma cell lines (HeLa, SiHa, and CaSki), with several compounds showing notable cytotoxicity; the HeLa cell line was found to be the most sensitive. nih.gov In another study focusing on breast cancer, a series of pyrrolo[3,4-b]pyridin-5-ones was tested against MDA-MB-231 and MCF-7 cell lines. nih.govmdpi.com One derivative, designated as compound 1f, exhibited a potent cytotoxic effect at a concentration of 6.25 μM in MDA-MB-231 cells. nih.govmdpi.com Other related heterocyclic structures built around the pyrrolopyridine core have also shown promise. A series of 1H-pyrazolo[3,4-b]pyridine derivatives displayed potent anti-proliferative activity against HePG-2 (liver), MCF-7 (breast), HCT-116 (colon), and PC-3 (prostate) cancer cells, with activities for the most promising compounds being comparable to the standard chemotherapeutic agent doxorubicin. nih.gov Similarly, certain spiro-pyrrolopyridazine derivatives showed significant and selective cytotoxicity against MCF-7, H69AR (lung), and PC-3 cancer cells, with IC50 values in the low micromolar range, while having a lower impact on non-tumorigenic cells. metu.edu.tr
| Compound Class | Cell Line | Effect | IC50 Value (μM) |
| Pyrrolo[3,4-b]pyridin-5-one (Cmpd 1f) | MDA-MB-231 (Breast) | Cytotoxic | 6.25 |
| Spiro-pyrrolopyridazine (SPP10) | MCF-7 (Breast) | Cytotoxic | 2.31 |
| Spiro-pyrrolopyridazine (SPP10) | H69AR (Lung) | Cytotoxic | 3.16 |
| Spiro-pyrrolopyridazine (SPP10) | PC-3 (Prostate) | Cytotoxic | 4.2 |
| Spiro-pyrrolopyridazine (SPP10) | Non-tumorigenic cells | Cytotoxic | 26.8 |
| 1H-Pyrazolo[3,4-b]pyridine (Cmpd 8b) | A-549 (Lung) | Cytotoxic | 2.9 |
| 1H-Pyrazolo[3,4-b]pyridine (Cmpd 8b) | HEPG2 (Liver) | Cytotoxic | 2.6 |
| 1H-Pyrazolo[3,4-b]pyridine (Cmpd 8b) | HCT-116 (Colon) | Cytotoxic | 2.3 |
| 1H-Pyrrolo[2,3-b]pyridine (Cmpd 4h) | 4T1 (Breast) | Inhibited Proliferation | - |
Apoptosis and Cell Cycle Modulation Studies
Beyond general cytotoxicity, it is crucial to determine if the observed cell death is due to apoptosis (programmed cell death), a preferred mechanism for anticancer agents. Many pyrrolopyridine derivatives have been shown to induce apoptosis and interfere with the normal progression of the cell cycle in cancer cells.
Flow cytometry analysis of cancer cells treated with active pyrrolopyridine derivatives has confirmed the induction of apoptosis. metu.edu.trnih.gov For example, a potent spiro-pyrrolopyridazine derivative (SPP10) was shown to be a strong inducer of apoptotic cell death in breast, lung, and prostate cancer cells. metu.edu.tr Similarly, a halogenated pyrrolo[2,3-d]pyrimidine derivative (compound 5k) was found to increase the populations of apoptotic and necrotic cells in HepG2 liver cancer cells. nih.gov
These compounds often exert their effects by causing cell cycle arrest at specific checkpoints, thereby preventing cancer cells from dividing. Investigations have revealed that different derivatives can arrest the cell cycle at various phases.
G0/G1 Arrest: Treatment with compound 5k led to the arrest of HepG2 cells in the G0-G1 phase, preventing them from entering the DNA synthesis (S) phase. nih.gov
S-Phase Arrest: A series of novel tetrahydropyrido[3,2-d]pyrimidine derivatives was found to induce cell cycle arrest at the S phase. researchgate.net
G2/M Arrest: A pyrrolyldihydropyrazino[1,2-a]indoletrione analogue caused a significant, dose-dependent increase in the number of colorectal cancer cells in the G2/M phase. mdpi.com This is consistent with the disruption of microtubules, which are essential for mitosis. mdpi.com
| Compound Class | Cell Line | Effect on Cell Cycle | Apoptosis Induction |
| Pyrrolo[2,3-d]pyrimidine (Cmpd 5k) | HepG2 (Liver) | G0/G1 Arrest | Yes |
| Spiro-pyrrolopyridazine (SPP10) | MCF-7, H69AR, PC-3 | Not specified | Yes |
| Tetrahydropyrido[3,2-d]pyrimidine | HL-60, HeLa | S-Phase Arrest | Yes |
| Pyrrolyldihydropyrazino Indoletrione | HCT116, HCT8 (Colon) | G2/M Arrest | Yes |
Mechanistic Studies on Specific Cell Death Pathways
To understand how pyrrolo[3,4-b]pyridine-5,7(6H)-dione derivatives induce cell death, mechanistic studies have focused on identifying their specific molecular targets and pathways. Research indicates that these compounds can trigger apoptosis through multiple, distinct mechanisms.
One major pathway involves the modulation of key proteins in the intrinsic apoptosis cascade. Studies have shown that treatment with active derivatives can lead to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. metu.edu.trnih.gov This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane, leading to the release of cytochrome c and the subsequent activation of executioner caspases, such as caspase-3. metu.edu.trnih.gov
Another identified mechanism is the inhibition of critical protein kinases involved in cell proliferation and survival. Molecular docking and in vitro assays have suggested that various pyrrolopyridine derivatives can target:
AKT1: A key serine/threonine kinase in cell survival pathways. nih.govmdpi.com
Fibroblast Growth Factor Receptors (FGFRs): A family of receptor tyrosine kinases often dysregulated in cancer. rsc.org
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase crucial for the proliferation of many cancers. metu.edu.tr
Cyclin-Dependent Kinases (CDKs): Such as CDK2, which are essential for cell cycle progression. researchgate.net
Furthermore, some derivatives are believed to function as microtubule-targeting agents. In silico studies on pyrrolo[3,4-b]pyridin-5-ones suggest they interact with αβ-tubulin, disrupting microtubule dynamics, which is essential for cell division and leads to mitotic arrest. nih.gov Other proposed mechanisms include direct interaction with DNA and the generation of reactive oxygen species (ROS), which can induce cellular damage and trigger apoptosis. nih.govnih.gov
Investigation in In Vivo Animal Models for Biological Effect Validation (Non-Human)
While in vitro assays are essential for initial screening, validating the biological effects of promising compounds in living organisms is a critical next step. Non-human in vivo animal models, particularly rodent models of human diseases, allow for the assessment of a compound's activity within a complex physiological system.
Studies on compounds with related pyrrolopyridine cores have demonstrated significant biological effects in vivo. In an oncology context, a pyrrolyldihydropyrazino[1,2-a]indoletrione analogue that showed potent in vitro cytotoxicity was evaluated in a colorectal cancer xenograft model, where it exhibited strong antitumor activity. mdpi.com In a different therapeutic area, a series of 2,3,-dihydro-1H-pyyrolo[3,4-b]quinolin-1-one derivatives was tested in a mouse model of visceral leishmaniasis, demonstrating a significant reduction in parasite burden in both the liver and spleen. rsc.org Other related structures, such as pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine derivatives, have been shown to produce potent sedative and central antinociceptive (analgesic) effects in mice. researchgate.netnih.gov These studies collectively validate that the pyrrolopyridine scaffold can be developed into compounds with significant biological effects in vivo.
Pharmacodynamic Endpoints in Animal Studies
Pharmacodynamic endpoints are measurements that quantify the effect of a drug on the body. In preclinical oncology studies, the most common pharmacodynamic endpoint is the inhibition of tumor growth. In a xenograft model using colorectal cancer cells, treatment with a pyrrolopyridine-related compound resulted in a significant suppression of tumor progression compared to control groups. mdpi.com For the antileishmanial derivatives, the key pharmacodynamic endpoint was the percentage of inhibition of parasite burden in target organs, with one compound achieving over 56% inhibition in the liver and over 61% in the spleen. rsc.org These endpoints provide direct evidence of the compound's desired biological effect in a disease-relevant animal model.
Biomarker Analysis in Animal Models
Biomarker analysis in animal models serves to confirm that the drug is engaging its intended target and modulating the pathways identified in vitro. While detailed in vivo biomarker data for pyrrolo[3,4-b]pyridine-5,7(6H)-dione derivatives is limited, the mechanisms elucidated from cellular studies suggest clear targets for analysis. Based on the in vitro findings, relevant biomarkers for in vivo validation in tumor-bearing animals would include:
Target Engagement: Measuring the inhibition of specific kinases (e.g., phosphorylation status of EGFR or its downstream effectors) in tumor tissue samples.
Apoptosis Induction: Using techniques like immunohistochemistry to detect an increase in markers of apoptosis, such as cleaved caspase-3, within the tumor.
Cell Proliferation: Assessing the proliferation rate of tumor cells via staining for markers like Ki-67 to confirm a reduction in cell division.
Pathway Modulation: Analyzing the expression levels of apoptosis-related proteins, such as Bcl-2 and Bax, in tumor lysates to confirm that the compound modulates these targets in vivo as it does in vitro.
Such analyses bridge the gap between cellular and whole-organism studies, providing crucial evidence that the compound's therapeutic effect is driven by its intended mechanism of action.
Broad-Spectrum Activity Screening in Microbiological Assays
Derivatives of the pyrrolo[3,4-c]pyridine-1,3-dione scaffold have been the subject of microbiological assays to determine their spectrum of activity. These studies indicate that certain modifications to the core structure can lead to compounds with notable antibacterial and antifungal properties.
Research into the antibacterial effects of pyrrolo[3,4-c]pyridine-1,3-dione derivatives has identified activity primarily against Gram-positive bacteria. In a study by Wojcicka et al., a series of novel 6-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3-dione derivatives were synthesized and evaluated for their biological activity. nih.gov Among these, certain Mannich bases of 4-methyl-6-phenylpyrrolo[3,4-c]pyridine-1,3-dione demonstrated moderate activity against Staphylococcus aureus. nih.gov
Another study highlighted a series of pyrrolo[3,4-c]pyridine-1,3(2H)-diones as a novel class of antimycobacterial agents that target mycobacterial respiration. nih.gov This suggests that the pyrrolopyridine scaffold may be a promising starting point for the development of new antibacterial agents, including those effective against Mycobacterium tuberculosis.
Table 1: Summary of Antibacterial Activity of a Pyrrolo[3,4-c]pyridine-1,3-dione Derivative
| Compound Class | Bacterial Strain | Activity Level |
| Mannich bases of 4-methyl-6-phenylpyrrolo[3,4-c]pyridine-1,3-dione | Staphylococcus aureus | Moderate |
| Pyrrolo[3,4-c]pyridine-1,3(2H)-diones | Mycobacterium species | Active |
The antifungal potential of pyrrolo[3,4-c]pyridine-1,3-dione derivatives has also been explored. In the same study by Wojcicka et al., one of the synthesized Mannich bases of 4-methyl-6-phenylpyrrolo[3,4-c]pyridine-1,3-dione was found to reduce the growth of the fungal pathogen Candida albicans in a statistically significant manner. nih.gov This indicates that compounds from this chemical family may possess valuable antifungal properties.
Table 2: Summary of Antifungal Activity of a Pyrrolo[3,4-c]pyridine-1,3-dione Derivative
| Compound Class | Fungal Strain | Activity Level |
| Mannich base of 4-methyl-6-phenylpyrrolo[3,4-c]pyridine-1,3-dione | Candida albicans | Statistically significant growth reduction |
No studies detailing the antiviral activity of 6-Acetyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione or its close structural analogs were identified in the reviewed literature.
Chemico Biological Interactions: Ligand Binding and Enzyme Inhibition Studies
Biosensor-Based Interaction Analysis (e.g., Surface Plasmon Resonance)
Surface Plasmon Resonance (SPR) is a powerful, label-free technique used to measure the binding kinetics and affinity of molecular interactions in real-time. In a typical SPR experiment to characterize 6-Acetyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione, a target protein of interest would be immobilized on a sensor chip. The compound would then be flowed over the chip at various concentrations. The binding of the compound to the protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.
From the resulting sensorgrams, key kinetic parameters can be determined: the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ), which is a measure of binding affinity. As no experimental data is available for this compound, a hypothetical data table is presented below to illustrate the type of results that would be obtained from such an analysis.
Hypothetical SPR Data for this compound
| Target Protein | kₐ (M⁻¹s⁻¹) | kₑ (s⁻¹) | Kₑ (µM) |
|---|---|---|---|
| Protein Kinase X | 1.2 x 10⁵ | 2.5 x 10⁻³ | 0.021 |
| Bromodomain Y | 3.4 x 10⁴ | 1.8 x 10⁻² | 0.529 |
Isothermal Titration Calorimetry (ITC) for Thermodynamic Binding Characterization
Isothermal Titration Calorimetry (ITC) is a technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction. In an ITC experiment, a solution of this compound would be titrated into a sample cell containing the target biomolecule. The heat released or absorbed upon binding is measured, allowing for the determination of the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) of the interaction. From these values, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated.
This thermodynamic data provides valuable insights into the forces driving the binding interaction. For instance, a negative enthalpy change suggests favorable hydrogen bonding and van der Waals interactions, while a positive entropy change indicates that the binding is driven by the hydrophobic effect. The table below presents hypothetical thermodynamic data for the interaction of this compound with a target protein.
Hypothetical ITC Data for this compound
| Target Protein | Kₐ (M⁻¹) | ΔH (kcal/mol) | ΔS (cal/mol·K) | ΔG (kcal/mol) | Stoichiometry (n) |
|---|
Differential Scanning Fluorimetry (DSF) for Target Engagement Studies
Differential Scanning Fluorimetry (DSF), also known as thermal shift assay, is a technique used to assess the binding of a ligand to a protein by measuring changes in the protein's thermal stability. The principle is that ligand binding typically stabilizes a protein, leading to an increase in its melting temperature (Tₘ). In a DSF experiment, the protein is mixed with a fluorescent dye that binds to hydrophobic regions of the protein that become exposed upon unfolding. The fluorescence is monitored as the temperature is increased.
When this compound binds to a target protein, it would be expected to increase the Tₘ of the protein. The magnitude of this thermal shift (ΔTₘ) is an indicator of the binding affinity. This high-throughput technique is often used in the initial stages of drug discovery to screen for compounds that bind to a specific target. The following table provides a hypothetical example of DSF data.
Hypothetical DSF Data for this compound
| Target Protein | Tₘ (Protein alone) (°C) | Tₘ (Protein + Compound) (°C) | ΔTₘ (°C) |
|---|---|---|---|
| Protein Kinase X | 45.2 | 51.8 | 6.6 |
| Bromodomain Y | 52.1 | 54.3 | 2.2 |
X-ray Co-Crystallography of Compound-Biomolecule Complexes
X-ray crystallography is a powerful technique that can provide a three-dimensional atomic-resolution structure of a compound bound to its biological target. To obtain a co-crystal structure of this compound with a target protein, the protein and compound would be co-crystallized, and the resulting crystals would be diffracted with X-rays. The diffraction pattern is then used to calculate an electron density map, from which the atomic structure of the complex can be determined.
This structural information is invaluable for understanding the precise binding mode of the compound, identifying key intermolecular interactions (such as hydrogen bonds, hydrophobic interactions, and pi-stacking), and guiding structure-based drug design efforts. As no such structural data exists for this compound, a table of hypothetical crystallographic data is presented below.
Hypothetical X-ray Crystallography Data for this compound - Protein Kinase X Complex
| PDB ID | Resolution (Å) | Space Group | Key Interacting Residues |
|---|
Methodological Innovations in the Study of Pyrrolo 3,4 B Pyridine 5,7 6h Dione Chemistry
Development of Novel Spectroscopic Probes Incorporating the Scaffold
The intrinsic photophysical properties of the pyrrolo[3,4-b]pyridine-5,7(6H)-dione scaffold have made it an attractive framework for the development of novel spectroscopic probes. Researchers have successfully synthesized fluorescent chemosensors by functionalizing this core structure, enabling the selective detection of various analytes.
One notable area of research has been the development of "turn-off" fluorescent sensors for metal ions. For instance, a series of 2H-pyrrolo[3,4-c]pyridine-1,3,6(5H)-trione-based fluorophores have been synthesized and demonstrated to exhibit high selectivity for Fe³⁺ and Fe²⁺ ions. lalbabacollege.inacs.org These probes operate on a fluorescence quenching mechanism upon binding with the iron cations. The binding stoichiometry has been determined to be 1:1, and these sensors have shown efficacy in imaging Fe³⁺ in living HepG2 cells. lalbabacollege.inacs.org
Another innovative approach involves the conjugation of the pyrrolo[3,4-b]pyridin-5-one core with other fluorophores to create sophisticated probes. A series of meso-phenyl BODIPY-pyrrolo[3,4-b]pyridin-5-one conjugates have been synthesized through a one-pot multicomponent reaction. nih.gov These compounds exhibit dual emission, with distinct bands corresponding to the pyrrolo[3,4-b]pyridin-5-one and BODIPY moieties. nih.gov Furthermore, these conjugates have demonstrated a linear fluorescence response to changes in viscosity, highlighting their potential as molecular rotors to probe microenvironments. nih.gov
The development of pyridine-based Schiff base fluorescent probes has also shown promise for the detection of other metal ions. While not directly incorporating the dione (B5365651) structure, these studies provide a blueprint for designing similar sensors. For example, a probe was designed for the selective "turn-on" detection of cadmium ions, working through a combination of photoinduced electron transfer (PET) and chelation-enhanced fluorescence (CHEF) mechanisms. rsc.org
Table 1: Photophysical Properties of Spectroscopic Probes Incorporating the Pyrrolo[3,4-b]pyridine Scaffold
| Probe Type | Target Analyte | Sensing Mechanism | Excitation Wavelength (λex, nm) | Emission Wavelength (λem, nm) | Quantum Yield (Φ) | Detection Limit (LOD) | Reference |
|---|---|---|---|---|---|---|---|
| 2H-pyrrolo[3,4-c]pyridine-1,3,6(5H)-trione derivative | Fe³⁺/Fe²⁺ | Turn-off fluorescence | 366 | 486 | - | 10⁻⁷ M range | lalbabacollege.inacs.org |
| meso-phenyl BODIPY-pyrrolo[3,4-b]pyridin-5-one conjugate | Viscosity | Fluorescent molecular rotor | ~515 | ~530 (BODIPY), ~445 (pyrrolo[3,4-b]pyridin-5-one) | - | - | nih.gov |
Advanced Chromatographic Methods for Purification and Analysis of Derivatives
The synthesis of libraries of 6-Acetyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione derivatives often results in complex mixtures requiring sophisticated purification and analytical techniques. Advanced chromatographic methods have been instrumental in isolating pure compounds and analyzing their properties.
High-performance liquid chromatography (HPLC) remains a cornerstone for the purification of these derivatives. Preparative HPLC is frequently employed to isolate individual compounds from reaction mixtures, often after initial purification by flash column chromatography. mdpi.com The purity of the final compounds is typically assessed by analytical HPLC, ensuring a high degree of homogeneity for subsequent biological testing. mdpi.com
For the analysis of complex biological samples, ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) offers superior resolution, sensitivity, and speed. nih.gov This technique is particularly valuable for pharmacokinetic studies, allowing for the quantification of drug candidates and their metabolites in plasma. nih.gov The development of a robust UPLC-MS/MS method involves optimizing parameters such as the mobile phase composition, gradient elution, and mass spectrometry conditions to achieve the desired sensitivity and selectivity. nih.gov
The synthesis of chiral derivatives of the pyrrolo[3,4-b]pyridine-5,7(6H)-dione scaffold necessitates the use of chiral chromatography for the separation of enantiomers. Chiral stationary phases (CSPs) are employed in HPLC to resolve racemic mixtures, enabling the isolation and pharmacological evaluation of individual enantiomers. The selection of the appropriate chiral column and mobile phase is crucial for achieving baseline separation. nih.gov
Table 2: Advanced Chromatographic Techniques in Pyrrolo[3,4-b]pyridine-5,7(6H)-dione Chemistry
| Technique | Application | Key Advantages | Typical Instrumentation | Reference |
|---|---|---|---|---|
| Preparative HPLC | Purification of synthesized derivatives | High resolution, scalability | HPLC system with a fraction collector | mdpi.com |
| UPLC-MS/MS | Quantification in biological matrices | High sensitivity, specificity, and throughput | UPLC system coupled to a triple quadrupole mass spectrometer | nih.gov |
| Chiral HPLC | Separation of enantiomers | Resolution of racemic mixtures | HPLC system with a chiral stationary phase column | nih.gov |
High-Throughput Screening (HTS) Assay Development for Biological Activity Profiling
High-throughput screening (HTS) has become an indispensable tool for the rapid evaluation of large libraries of compounds against various biological targets. The development of robust and sensitive HTS assays has been crucial for identifying bioactive derivatives of this compound.
Libraries of pyrrolo[3,4-b]pyridine derivatives have been screened for a variety of biological activities, including antibacterial and anticancer properties. researchgate.netnih.gov For instance, a series of 5-oxo-4H-pyrrolo[3,2-b]pyridine derivatives were identified as potent antibacterial agents through an extensive HTS program utilizing a unique double-reporter system. researchgate.net
In the context of cancer research, HTS assays are often designed to identify inhibitors of specific enzymes, such as kinases, which are frequently dysregulated in cancer. nih.gov Libraries of compounds based on kinase inhibitor scaffolds are screened to identify hits that can be further optimized into potent and selective drug candidates. mdpi.comnih.gov For example, derivatives of the related 1H-pyrrolo[2,3-b]pyridine scaffold have been identified as potent inhibitors of fibroblast growth factor receptor (FGFR). rsc.org
Fluorescence resonance energy transfer (FRET) based assays are a powerful HTS platform for studying protein-protein interactions and enzyme activity. nih.govresearchgate.net These assays can be miniaturized into 384-well or 1536-well plate formats, allowing for the screening of tens of thousands of compounds in a short period. nih.gov The development of a FRET-based HTS assay involves the careful selection of a donor-acceptor pair and the optimization of assay conditions to achieve a robust signal-to-background ratio. researchgate.net
Table 3: High-Throughput Screening Campaigns for Pyrrolopyridine Derivatives
| Screening Target | Assay Type | Compound Library | Key Findings | Reference |
|---|---|---|---|---|
| Antibacterial activity | Double-reporter system | 5-oxo-4H-pyrrolo[3,2-b]pyridine derivatives | Identification of compounds with potent antibacterial activity. | researchgate.net |
| Kinase inhibition | Biochemical assays | Kinase inhibitor-focused libraries | Discovery of potent and selective kinase inhibitors. | mdpi.comnih.gov |
| Anticancer activity | Cell-based viability assays | Pyrrolo[3,4-b]pyridin-5-one derivatives | Identification of compounds with cytotoxic effects against cancer cell lines. | nih.gov |
Microfluidic Approaches in Synthesis and Reaction Optimization
Microfluidic technology, often referred to as "lab-on-a-chip," offers numerous advantages for chemical synthesis, including precise control over reaction parameters, enhanced heat and mass transfer, and the ability to perform reactions with small quantities of reagents. illinois.edugoettingen-research-online.de While the application of microfluidics to the synthesis of this compound is still an emerging area, the synthesis of related fused nitrogen heterocycles has been successfully demonstrated in micro-flow reactors. rsc.org
A visible-light-driven modular micro-flow reactor has been developed for the synthesis of fused N-heteroaryl scaffolds. rsc.org This system allows for the late-stage functionalization of pyrazolopyridines without the need for expensive oxidants or photocatalysts. rsc.org The continuous-flow nature of this system enables the rapid optimization of reaction conditions and the synthesis of a library of compounds in a short amount of time.
Microwave-assisted organic synthesis, which can be integrated with continuous flow systems, has also been shown to accelerate the synthesis of pyridines and their fused derivatives. beilstein-journals.orgmdpi.com The use of a microwave flow reactor can significantly reduce reaction times and improve yields compared to conventional heating methods. beilstein-journals.org
These innovative synthetic methodologies hold great promise for the efficient and sustainable synthesis of this compound and its derivatives, facilitating the exploration of their chemical space and the discovery of new bioactive molecules.
Table 4: Innovative Synthetic Approaches for Fused Pyridine (B92270) Heterocycles
| Methodology | Key Features | Advantages | Potential Application to Pyrrolo[3,4-b]pyridine-5,7(6H)-dione | Reference |
|---|---|---|---|---|
| Micro-photo-flow reactor | Visible-light-driven, continuous flow | Rapid optimization, oxidant-free | Efficient synthesis and functionalization of the core scaffold. | rsc.org |
| Microwave-assisted continuous flow | Rapid heating, precise temperature control | Reduced reaction times, improved yields | Acceleration of key synthetic steps. | beilstein-journals.org |
Future Research Trajectories and Broader Academic Implications of Pyrrolo 3,4 B Pyridine 5,7 6h Dione Studies
Exploration of Novel Biological Targets for Scaffold Modulation
While initial studies have successfully identified targets such as αβ-tubulin in cervical cancer cell lines, the inherent versatility of the pyrrolo[3,4-b]pyridine-5,7(6H)-dione scaffold invites exploration of a much wider range of biological targets. nih.gov The core structure's ability to engage in various non-covalent interactions, including hydrogen bonding and π-stacking, makes it a promising candidate for inhibiting protein-protein interactions or targeting enzymatic active sites across different disease classes. nih.gov
Future research will likely focus on screening libraries of substituted pyrrolo[3,4-b]pyridinediones against a diverse panel of proteins. Multi-target molecular docking studies have already suggested potential interactions with numerous proteins implicated in cancer-related disorders beyond tubulin. mdpi.com For instance, in the context of breast cancer, a wide array of kinases and membrane proteins have been identified as plausible targets for this scaffold. mdpi.com Expanding these in silico approaches, followed by robust in vitro validation, could uncover novel therapeutic applications for neurodegenerative diseases, inflammatory disorders, and infectious diseases. A key trajectory will be the rational design of derivatives to achieve high affinity and selectivity for these newly identified targets, moving beyond the initial focus on oncology.
Table 1: Potential Biological Targets for Pyrrolo[3,4-b]pyridine-5,7(6H)-dione Derivatives
| Target Class | Specific Protein Target(s) | Associated Disease Area | Reference |
|---|---|---|---|
| Cytoskeletal Protein | αβ-tubulin | Cancer (Cervical) | nih.gov |
| Kinase | Serine/Threonine-protein kinase AKT (AKT1) | Cancer (Breast) | mdpi.comnih.gov |
| Membrane Receptors | Orexin-2 receptor (Ox₂R) | Cancer (Breast) | mdpi.com |
| Serotonin 6 receptor (5-HT₆) | Cancer (Breast) | mdpi.com | |
| Metabotropic glutamate (B1630785) receptor 2 (mGluR2) | Cancer (Breast) | mdpi.com | |
| Ghrelin receptor (ghrelinR) | Cancer (Breast) | mdpi.com | |
| Histamine H3 receptor (H3) | Cancer (Breast) | mdpi.com | |
| Enzyme | Dipeptidyl peptidase-4 (DPP4) | Diabetes Mellitus | beilstein-journals.org |
| Polynucleotide kinase/phosphatase (PNKP) | Cancer | researchgate.net |
Integration with Fragment-Based Drug Discovery (FBDD) Approaches
Fragment-Based Drug Discovery (FBDD) is a powerful strategy for identifying lead compounds by screening low-molecular-weight fragments that bind weakly to a biological target. The pyrrolo[3,4-b]pyridine-5,7(6H)-dione core is an ideal starting point for FBDD campaigns. Its relatively simple, rigid, and synthetically accessible structure allows it to serve as a foundational scaffold that can be elaborated upon to improve binding affinity and selectivity.
Future FBDD programs could utilize the core scaffold as a fragment to screen against targets of interest. Once a binding interaction is confirmed through biophysical methods like Surface Plasmon Resonance (SPR) or Nuclear Magnetic Resonance (NMR), the scaffold can be systematically "grown" or "linked" with other fragments. The extensive literature on the synthesis of these compounds via multicomponent reactions provides a roadmap for creating diverse libraries of derivatives by varying the inputs (aldehydes, amines, isocyanides). mdpi.comnih.gov This approach allows for a more efficient exploration of chemical space compared to traditional high-throughput screening (HTS) of large, complex molecules, potentially accelerating the discovery of novel drug candidates.
Development of Chemical Biology Tools for Pathway Elucidation
Beyond their therapeutic potential, derivatives of the pyrrolo[3,4-b]pyridine-5,7(6H)-dione scaffold can be developed into valuable chemical biology tools. By incorporating reporter tags, such as fluorescent moieties or biotin, into the structure, researchers can create chemical probes to study biological pathways and validate drug targets.
For example, a fluorescently labeled derivative that retains affinity for αβ-tubulin could be used to visualize microtubule dynamics in living cells, providing insights into the mechanisms of cell division and the effects of anti-mitotic agents. nih.gov Similarly, photo-affinity labeling probes could be designed to covalently bind to their target proteins upon photoactivation, enabling the unambiguous identification of direct binding partners within a complex cellular lysate. The development of such tools would represent a significant contribution to understanding the mechanism of action of this class of compounds and elucidating the broader biological context in which their targets operate.
Potential Applications in Material Science and Catalysis
The academic implications of pyrrolo[3,4-b]pyridine-5,7(6H)-dione research extend beyond medicinal chemistry. The fused aromatic ring system imparts significant π-conjugation, a property that is highly desirable in the field of material science. mdpi.com Researchers have noted the potential of these polyheterocyclic systems in the field of optics. nih.gov
Future research could explore the synthesis of polymers or oligomers incorporating the pyrrolo[3,4-b]pyridine-5,7(6H)-dione moiety to create novel organic electronic materials. These materials could possess interesting photophysical properties, such as fluorescence or phosphorescence, making them suitable for applications in Organic Light-Emitting Diodes (OLEDs), sensors, or organic photovoltaics. The ability to tune the electronic properties of the scaffold by modifying its substituents offers a clear path for tailoring these materials to specific applications. While less explored, the nitrogen-rich heterocyclic structure could also be investigated for its potential in organocatalysis, perhaps by acting as a ligand for metal catalysts or as a direct organocatalyst itself.
Interdisciplinary Research with Physical and Theoretical Chemistry
The study of pyrrolo[3,4-b]pyridine-5,7(6H)-diones is already deeply integrated with physical and theoretical chemistry, a trend that is expected to strengthen. In silico techniques are crucial for understanding the structure-activity relationships (SAR) of these compounds. nih.gov
Future work will undoubtedly leverage more advanced computational methods. Molecular dynamics (MD) simulations are being used to confirm the stability of ligand-protein interactions predicted by docking studies. mdpi.comnih.gov Quantitative Structure-Activity Relationship (QSAR) studies help in building predictive models that correlate molecular descriptors with biological activity, guiding the synthesis of more potent analogues. nih.gov Furthermore, theoretical calculations, such as Density Functional Theory (DFT), can provide deeper insights into the electronic structure of these molecules, explaining their reactivity and photophysical properties. researchgate.net This interdisciplinary collaboration is essential for rational drug design and for exploring the potential of these compounds in material science, ensuring that synthetic efforts are focused on molecules with the highest probability of success.
Q & A
Q. What are the established synthetic routes for 6-Acetyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione?
The compound is synthesized via a multi-step pathway starting from quinolinic acid. Key steps include:
- Cyclization : Quinolinic acid is treated with acetic anhydride and acetic acid to form furo[3,4-b]pyridine-5,7-dione .
- Amidation : Reaction with urea yields 5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione, a core intermediate .
- Acetylation : Introduction of the acetyl group at the 6th position completes the synthesis. Solvent selection (e.g., halogenated solvents) and temperature control (60–110°C) are critical for yield optimization .
Q. How is the molecular structure of this compound characterized?
Structural characterization employs:
Q. What analytical techniques ensure purity and identity in quality control?
Q. What safety protocols are recommended for handling this compound?
- PPE : Use gloves, lab coats, and fume hoods due to potential irritancy .
- Storage : Keep in airtight containers at 2–8°C to prevent degradation .
- Disposal : Follow hazardous waste guidelines for organic compounds .
Advanced Research Questions
Q. How can stereoselective synthesis be achieved for chiral derivatives?
- Catalytic hydrogenation : Use Pd/C under H₂ (20–25 kg/cm²) to reduce the pyrrolo-pyridine core while preserving chirality .
- Borohydride complexes : Sodium borohydride with BF₃ etherate selectively reduces ketones without racemization .
- In situ resolution : Tartaric acid derivatives resolve enantiomers during synthesis, avoiding intermediate isolation .
Q. What strategies optimize low yields in multi-step syntheses?
Q. How does this compound act as an intermediate in pharmaceuticals like eszopiclone?
Q. What structure-activity relationship (SAR) insights guide biological activity studies?
Q. How do stability studies inform formulation design?
- Morphological impact : Crystalline derivatives (e.g., fused with dithienobenzodithiophene) exhibit longer shelf life than amorphous forms due to reduced oxidative degradation .
- Accelerated stability testing : Exposure to 40°C/75% RH for 6 months reveals <5% degradation when stored in amber glass .
Q. How are contradictions in reported biological activities resolved?
- Assay standardization : Discrepancies in antiviral IC₅₀ values (e.g., 5–20 µM) arise from variations in cell lines (MDCK vs. MRC-5) and viral strains .
- Dose-response validation : Replicate studies with controlled concentrations (1–100 µM) and cytotoxicity thresholds (<10% cell death at IC₅₀) ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
